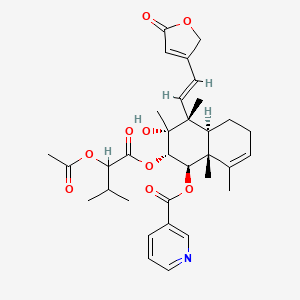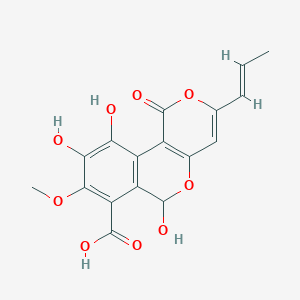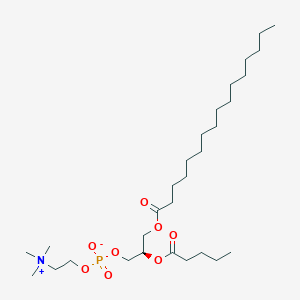
1-Palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the two acyl substituents at positions 1 and 2 are specified as palmitoyl and valeroyl respectively. It derives from a hexadecanoic acid and a valeric acid.
Wissenschaftliche Forschungsanwendungen
Oxidation and Physical Properties of Phospholipid Bilayers
Research by Beranová et al. (2010) in "Langmuir" explores the physical properties of oxidized phospholipid membranes, including those containing 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine. The study finds that oxidation leads to increased headgroup hydration and mobility, along with faster lateral diffusion in the membrane, demonstrating significant changes in bilayer structure and phospholipid orientation due to oxidation (Beranová et al., 2010).
Analysis of Phosphatidylcholine Hydrolysis
Kiełbowicz et al. (2012) developed an assay using high-performance liquid chromatography to analyze phosphatidylcholine hydrolysis products. Their method is significant for controlling the acyl migration process of LPC regioisomers, which is crucial in the synthesis or modification of phosphatidylcholine, including variants like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine (Kiełbowicz et al., 2012).
Enzyme-Assisted Synthesis and Applications
Bogojevic and Leung (2020) in "ACS Omega" describe a chemoenzymatic semisynthetic approach for producing highly pure, mixed-acyl phospholipids like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine. This method combines the efficiency of chemical synthesis with the specificity of biocatalytic synthesis, offering potential for a variety of experimental applications (Bogojevic & Leung, 2020).
Impact on Physicochemical Properties and Biological Activities
Pande, Kar, and Tripathy (2010) in "Biochimica et Biophysica Acta" studied the impact of oxidatively modified sn-2 fatty acyl chain on the physicochemical properties of tOx-PLs aggregates. Their findings provide direct evidence that specific chemical compositions of sn-2 fatty acyl chains in phospholipids like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine significantly influence their properties and potential biological activities (Pande, Kar, & Tripathy, 2010).
Oxidized Phospholipids in Chronic Kidney Disease and Periodontitis
Ademowo et al. (2019) in "Free Radical Biology & Medicine" developed a quantification method for oxidized phospholipids, which enables simultaneous measurement of several oxidized phosphocholine species. This method has implications for understanding the role of oxidized phospholipids like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine in conditions such as chronic kidney disease and periodontitis (Ademowo et al., 2019).
Gas-phase Transformation and Structural Analysis
Stutzman, Blanksby, and McLuckey (2013) in "Analytical Chemistry" demonstrated the gas-phase transformation of phosphatidylcholine cations to anions, providing insights into the structural characterization of phosphatidylcholines. This method can be applied to analyze structural aspects of phospholipids like 1-palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine (Stutzman, Blanksby, & McLuckey, 2013).
Eigenschaften
Produktname |
1-Palmitoyl-2-valeroyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C29H58NO8P |
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
[(2R)-3-hexadecanoyloxy-2-pentanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H58NO8P/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-22-28(31)35-25-27(38-29(32)21-9-7-2)26-37-39(33,34)36-24-23-30(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 |
InChI-Schlüssel |
GJOJUVBYCFSGJT-HHHXNRCGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)

![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)
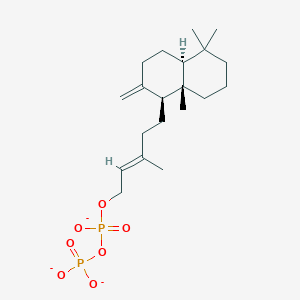
![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)

![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
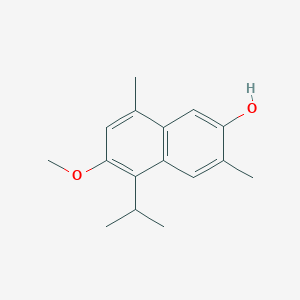

![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)
